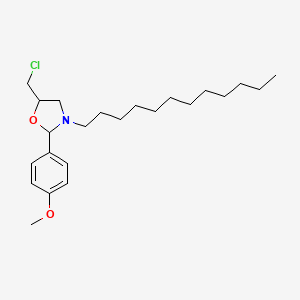![molecular formula C22H16N2 B14338353 (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene CAS No. 106894-58-0](/img/structure/B14338353.png)
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring, a phenyl ring, and a diazene group, making it a unique and interesting molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene typically involves the azo coupling reaction. This reaction is a key method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as naphthalene, under basic conditions to form the azo compound.
The reaction conditions typically involve maintaining a low temperature (0-5°C) during the formation of the diazonium salt to prevent decomposition. The coupling reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality and yield. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogens (e.g., chlorine for chlorination).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
(E)-4-(4-(Naphthalen-1-yl(phenyl)amino)styryl)benzaldehyde: Another azo compound with similar structural features.
4-(N-(Naphthalen-1-yl)-N-phenylamino)benzaldehyde: A related compound with a different functional group.
Uniqueness
(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene is unique due to its specific combination of aromatic rings and the azo group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
106894-58-0 |
|---|---|
分子式 |
C22H16N2 |
分子量 |
308.4 g/mol |
IUPAC名 |
(4-naphthalen-1-ylphenyl)-phenyldiazene |
InChI |
InChI=1S/C22H16N2/c1-2-9-19(10-3-1)23-24-20-15-13-18(14-16-20)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChIキー |
JNIQJUSZHFTLGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


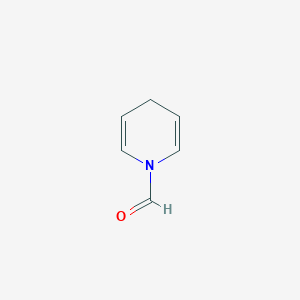

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)

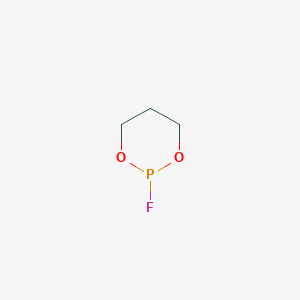
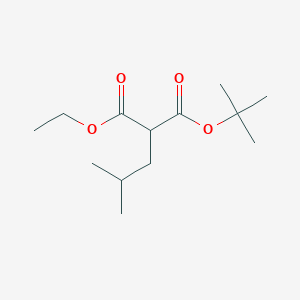
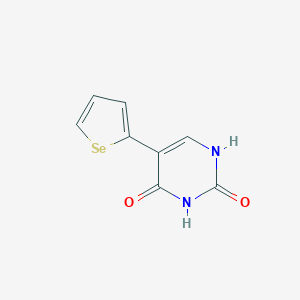



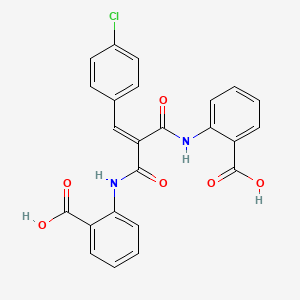
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
